molecular formula C10H10ClN3O2 B3003211 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937600-63-0

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3003211
CAS No.: 937600-63-0
M. Wt: 239.66
InChI Key: XVSGGDHCEZEKFY-UHFFFAOYSA-N
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Description

5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged structure in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact with a wide range of biological targets . The specific substitution pattern on this core structure—featuring a carboxylic acid at the 4-position and a chlorine at the 5-position—provides multiple synthetic handles for further functionalization and library synthesis, making it an excellent building block for developing novel bioactive molecules . Pyrazolo[3,4-b]pyridine derivatives have demonstrated significant and diverse biological activities, serving as key scaffolds in the development of tyrosine kinase inhibitors , anticancer agents , antiviral compounds , and anti-inflammatory drugs . Notable approved drugs like Vericiguat and Riociguat, used for cardiovascular diseases, highlight the real-world therapeutic potential of this heterocyclic system . The 1,3,6-trimethyl substitution is a common and stable configuration, as computational studies have shown that the 1H-tautomeric form is significantly more stable than the 2H-form . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-4-6-7(10(15)16)8(11)5(2)12-9(6)14(3)13-4/h1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGGDHCEZEKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=NN(C2=N1)C)C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions to form the pyrazole ring. Subsequent reactions with chlorinating agents introduce the chlorine atom at the desired position. Methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent selection, temperature control, and purification steps are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. Specifically, 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a scaffold in the design of tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy due to their ability to inhibit specific enzymes involved in the proliferation of cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cell signaling pathways that promote tumor growth. For instance, studies have indicated that pyrazolo[3,4-b]pyridines can interfere with the ATP-binding site of kinases, thereby blocking downstream signaling pathways essential for cancer cell survival and proliferation .

Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. The results demonstrated that specific substitutions at the 1 and 3 positions significantly enhanced anticancer activity compared to the parent compound .

Material Science

Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation while maintaining flexibility and strength. This makes it suitable for applications in coatings and composite materials .

Nanotechnology Applications
In nanotechnology, derivatives of pyrazolo[3,4-b]pyridine compounds have been explored for their potential use in drug delivery systems. The unique properties of these compounds allow for the development of nanoparticles that can encapsulate therapeutic agents and release them in a controlled manner at targeted sites within the body .

Agricultural Chemistry

Pesticide Development
this compound has also been investigated for its potential use as a pesticide or herbicide. Its structure suggests it could interact with biological systems in pests or weeds, leading to effective control measures while minimizing environmental impact. Initial studies have indicated promising results in terms of efficacy against various agricultural pests without significant toxicity to non-target organisms .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agent developmentEffective TKIs against cancer cell lines
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties
NanotechnologyDrug delivery systemsControlled release mechanisms
Agricultural ChemistryPesticide developmentEfficacy against pests with low environmental impact

Mechanism of Action

The mechanism of action of 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it can interfere with cellular processes such as DNA replication or protein synthesis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 5-Cl, 1,3,6-Me, 4-COOH C₁₀H₁₀ClN₃O₂ 239.66* Potential PPAR modulation
Methyl ester analog (BB05-3515) 5-Cl, 1,3,6-Me, 4-COOCH₃ C₁₁H₁₂ClN₃O₂ 253.69 Ester precursor for synthesis
6-Chloro-3-methyl analog 6-Cl, 3-Me, 4-COOH C₈H₆ClN₃O₂ 213.61 β-Lactamase inhibition (inferred)
4-Chloro-1,3-dimethyl analog 4-Cl, 1,3-Me, 5-COOH C₉H₈ClN₃O₂ 225.63 Unspecified activity
1,3,6-Trimethyl analog (no Cl) 1,3,6-Me, 4-COOH C₁₀H₁₁N₃O₂ 205.22 PPAR activation (similar to fenofibrate)
6-(Benzodioxol)-1-(4-chlorobenzyl) analog 6-Benzodioxol, 1-(4-Cl-Bn) C₂₁H₁₄ClN₃O₄ 407.80 High molecular weight, lipophilic

*Calculated based on methyl ester derivative () after hydrolysis.

Key Observations :

  • Chlorine Position : The 5-Cl substituent in the target compound distinguishes it from positional isomers (e.g., 4-Cl in -Cl in ). Chlorine’s electron-withdrawing effects may enhance electrophilic interactions in biological targets .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) offers hydrogen-bonding capabilities critical for receptor binding, unlike its methyl ester precursor .
PPAR Activation

Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrate PPAR activation, with EC₅₀ values comparable to fenofibrate . The target compound’s 5-Cl and 1,3,6-Me substituents may enhance selectivity or potency, though structural studies are needed to confirm coactivator recruitment (e.g., SRC-1) .

Antiviral Potential

Analogous 4-(phenylamino) derivatives () exhibit antiviral activity, suggesting that the carboxylic acid moiety in the target compound could be modified for similar applications. However, the chlorine and methyl groups may alter binding to viral targets .

β-Lactamase Inhibition

highlights analogs with 6-benzoic acid substitutions as β-lactamase inhibitors. The target compound’s 5-Cl and methyl groups may sterically hinder enzyme binding compared to 6-substituted analogs .

Biological Activity

5-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant data and research findings.

  • Molecular Formula : C10H10ClN3O2
  • Molecular Weight : 239.66 g/mol
  • CAS Number : 937600

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. A study highlighted the effectiveness of pyrazole derivatives against various cancer cell lines through mechanisms such as the inhibition of specific kinases involved in tumor growth.

Case Study: Antitumor Efficacy

In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds with similar structures showed significant cytotoxic effects. The presence of halogen substituents like chlorine was correlated with enhanced activity against these cell lines. The combination of these compounds with conventional chemotherapeutics such as doxorubicin demonstrated a synergistic effect, enhancing overall efficacy and reducing side effects associated with chemotherapy .

Anti-inflammatory Activity

The inflammatory response is a critical area where pyrazole derivatives have been explored. The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This inhibition leads to reduced production of prostaglandins, which are responsible for inflammation and pain. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized to follow similar pathways as other pyrazole derivatives .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

In Vitro Studies

Recent studies have reported that certain pyrazole derivatives exhibit significant antibacterial activity against multi-drug resistant strains of Mycobacterium tuberculosis. For instance, compounds designed from the pyrazolo[1,5-a]pyridine scaffold demonstrated low minimum inhibitory concentrations (MICs), indicating strong potential as new antimicrobial agents .

Data Table: Biological Activities Overview

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Q & A

Q. What are the standard synthetic routes for 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:

  • Step 1 : Condensation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with aromatic amines or other nucleophiles (e.g., 4-substituted anilines) under reflux conditions, often using DMF or toluene as solvents .
  • Step 2 : Cyclization with pyruvic acid or ethyl pyruvate to form the pyrazolo[3,4-b]pyridine core, followed by hydrolysis to yield the carboxylic acid derivative .
  • Characterization : Intermediates and final products are validated via 1H^1H/13C^{13}C-NMR, mass spectrometry (MS), and elemental analysis. For example, 1H^1H-NMR peaks for the methyl groups typically appear at δ 2.3–2.6 ppm (singlets), while the carboxylic acid proton is absent in deuterated DMSO due to exchange .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : Key signals include the pyridine C4-carboxylic acid (δ ~165 ppm in 13C^{13}C-NMR) and methyl groups (δ ~25–30 ppm). The absence of aldehyde protons in intermediates confirms successful cyclization .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 280.06 for C12_{12}H14_{14}ClN3_3O2_2) and fragments corresponding to decarboxylation or methyl group loss .

Q. How is the antibacterial activity of this compound assessed in preliminary screens?

  • Assay Design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Results : Derivatives with electron-withdrawing substituents (e.g., Cl, NO2_2) on the aryl ring show enhanced activity (MIC: 8–32 µg/mL), likely due to improved membrane penetration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Domain-Specific Modifications :
  • Domain A (Pyrazole ring) : Introducing bulkier substituents (e.g., benzyl at N1) enhances selectivity for ATP-binding pockets in kinases .
  • Domain B (Chloro group) : Retaining Cl at position 5 improves hydrophobic interactions with kinase active sites, as shown in molecular docking studies .
    • Methodology : Parallel synthesis of analogs followed by enzymatic assays (e.g., fluorescence polarization for IC50_{50}) and X-ray crystallography to map binding modes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : A study reports potent antibacterial activity , while another highlights kinase inhibition .
  • Resolution :
  • Target-Specific Profiling : Use CRISPR-based gene knockout in bacterial strains to confirm if activity is due to kinase inhibition or off-target effects.
  • Cytotoxicity Assays : Test eukaryotic cell viability to rule out nonspecific toxicity masking true mechanisms .

Q. How are reaction conditions optimized for large-scale synthesis without compromising yield?

  • Catalyst Screening : Palladium (e.g., PdCl2_2(PPh3_3)2_2) or copper catalysts improve cyclization efficiency (yield: 52–70%) .
  • Solvent Effects : Replacing DMF with acetonitrile reduces side reactions (e.g., ester hydrolysis) during microwave-assisted synthesis .
  • Scale-Up Challenges : Batch reactors with controlled heating (50–70°C) and inert atmospheres prevent decomposition of acid-sensitive intermediates .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Modeling : Tools like SwissADME estimate:
  • LogP : ~2.1 (moderate lipophilicity, suitable for oral bioavailability).
  • CYP450 Inhibition : Low risk (<30% at 10 µM), reducing drug-drug interaction potential.
    • Molecular Dynamics (MD) : Simulates stability in aqueous environments, highlighting the carboxylic acid’s role in solubility (~15 mg/mL at pH 7.4) .

Methodological Notes

  • Contradictory Data : Discrepancies in biological activity may arise from assay conditions (e.g., serum protein interference) or impurity profiles. Always cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., regiochemistry of methyl groups) .

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